Formic acid--butane-1,4-diol (2/1)

Description

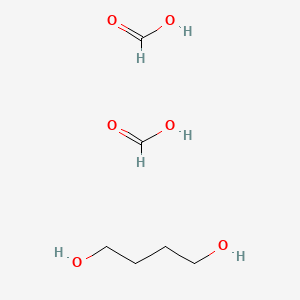

Formic acid–butane-1,4-diol (2/1) is a stoichiometric complex or deep eutectic solvent (DES) formed by combining formic acid (a hydrogen bond donor, HBD) and butane-1,4-diol (a diol) in a 2:1 molar ratio. Butane-1,4-diol is a versatile diol widely used in polymer synthesis (e.g., polyurethanes, polyesters) and as a precursor for solvents like tetrahydrofuran (THF) . Formic acid, a simple carboxylic acid, is often employed in DES formulations due to its strong hydrogen-bonding capacity and low cost . The 2:1 molar ratio likely optimizes intermolecular interactions, enhancing properties such as solubility, viscosity, and thermal stability for applications in green chemistry, materials science, or extraction processes .

Properties

CAS No. |

61836-76-8 |

|---|---|

Molecular Formula |

C6H14O6 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

butane-1,4-diol;formic acid |

InChI |

InChI=1S/C4H10O2.2CH2O2/c5-3-1-2-4-6;2*2-1-3/h5-6H,1-4H2;2*1H,(H,2,3) |

InChI Key |

VLNXNCCWCTUGSE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CO.C(=O)O.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid–butane-1,4-diol (2/1) can be achieved through the reaction of formic acid with butane-1,4-diol. The reaction typically involves mixing the two components in the desired molar ratio and allowing them to react under controlled conditions. The reaction can be catalyzed by acids or bases to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of formic acid–butane-1,4-diol (2/1) may involve continuous processes where formic acid and butane-1,4-diol are fed into a reactor in the appropriate proportions. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The resulting compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Formic acid–butane-1,4-diol (2/1) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.

Reduction: The formic acid component can be reduced to formaldehyde or methanol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Reduction Products: Alcohols or alkanes.

Substitution Products: Ethers or esters.

Scientific Research Applications

Formic acid–butane-1,4-diol (2/1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Investigated for its potential as a cryoprotectant in biological samples.

Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of formic acid–butane-1,4-diol (2/1) involves the interaction of its functional groups with target molecules. The hydroxyl groups in butane-1,4-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Formic acid can act as a reducing agent, donating electrons to other compounds and facilitating redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Butane-1,4-diol-based compounds exhibit distinct behaviors depending on their molecular partners. Below is a comparative analysis with structurally or functionally related compounds:

Degradation and Stability

Butane-1,4-diol decomposes via hydrolysis and oxidation at elevated temperatures (~300–400°C), releasing succinic acid and CO₂ . Formic acid–butane-1,4-diol (2/1) may exhibit accelerated decomposition due to formic acid’s acidic catalysis, contrasting with slower degradation in propane-1,2-diol-based DES. In polymers, butane-1,4-diol-based polyurethanes show superior hydrolytic stability compared to glycerol-crosslinked systems but are less resistant to UV degradation .

Toxicological Profile

Formic acid introduces additional risks (e.g., metabolic acidosis), but the 2:1 complex likely mitigates toxicity by reducing free formic acid concentration. This contrasts with gamma-hydroxybutyric acid (GHB), a butane-1,4-diol metabolite, which has significant central nervous system effects .

Research Findings and Data Trends

- Synthetic Efficiency :

Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical CO₂ achieves >95% yield, highlighting its industrial viability . - Mechanical Properties :

Polyurethanes using butane-1,4-diol as a chain extender exhibit 30% higher tensile strength than DPG analogues due to optimized molecular fitting . - Environmental Performance : DES containing butane-1,4-diol reduces energy consumption by 40% in extraction processes compared to hexane .

Q & A

Basic Questions

Q. What are the recommended methodologies for characterizing hydrogen bonding interactions in formic acid–butane-1,4-diol mixtures?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify O–H stretching frequencies, which shift upon hydrogen bond formation. Complement this with single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions, as demonstrated in solvate studies of butane-1,4-diol . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) can further probe dynamic hydrogen bonding in solution.

Q. How should formic acid–butane-1,4-diol mixtures be handled to ensure laboratory safety?

- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for both components. Formic acid is corrosive and volatile; use fume hoods and chemical-resistant gloves. Butane-1,4-diol may cause irritation—store in airtight containers away from oxidizers. Conduct compatibility tests to avoid exothermic reactions .

Q. What chromatographic techniques are suitable for assessing the purity of formic acid–butane-1,4-diol mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210 nm is effective. For volatile derivatives, gas chromatography (GC) coupled with mass spectrometry (GC-MS) can quantify trace impurities, as outlined in pharmacopeial protocols .

Advanced Research Questions

Q. How can flow reactor systems enhance reaction efficiency in formic acid–butane-1,4-diol-mediated syntheses?

- Methodological Answer : Flow reactors enable precise control of residence time and temperature, critical for suppressing side reactions (e.g., nanoparticle formation in Pd-catalyzed couplings). Eliminate ligands by leveraging enhanced mass transfer, as shown in Heck-Matsuda reactions with butene-diol derivatives . Optimize parameters using constraint-adapted algorithms for rapid screening.

Q. What transcriptomic approaches identify metabolic pathways in Bacillus licheniformis regulated by butane-1,4-diol?

- Methodological Answer : Perform RNA sequencing (RNA-seq) under growth conditions with butane-1,4-diol vs. glucose. Analyze differentially expressed genes (fold-change ≥3) using tools like DESeq2. Focus on operons involved in diol degradation (e.g., dehydrogenases) and compare with glucose repression mechanisms . Validate via qRT-PCR and enzyme activity assays.

Q. What mechanistic insights guide selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol in formic acid systems?

- Methodological Answer : Use Pd/TiO catalysts prepared via atomic layer deposition (ALD) to achieve spatial confinement, enhancing selectivity. Monitor reaction kinetics under varying H pressures and acidic conditions (formic acid as proton source). Characterize intermediates via in-situ FTIR and X-ray absorption spectroscopy (XAS) .

Q. How do thermodynamic properties of formic acid–butane-1,4-diol mixtures influence solvent behavior in organic synthesis?

- Methodological Answer : Measure density, speed of sound, and refractive index at 298.15–338.15 K to derive excess molar volumes and isentropic compressibilities. Use the Jouyban-Acree model to predict solvent-solvent interactions. These properties correlate with solvation effects in cyclodehydration reactions .

Q. What crystallographic strategies resolve structural ambiguities in formic acid–butane-1,4-diol co-crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.